molecular formula C16H26O5S B13727705 (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

(5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B13727705
M. Wt: 330.4 g/mol
InChI Key: JYUPOLQFLIRYEQ-RCHBHZCUSA-N
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Description

(5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate is a complex organic compound with a unique structure that includes a cyclohexyl ring, an oxathiolane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate involves multiple steps. One common method involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . The reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol (e.r. = 97:3) in 70% yield .

Industrial Production Methods

the principles of flow chemistry and microreactor technology could be applied to scale up the synthesis process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

(5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of chiral compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzoate: Similar structure but different functional groups.

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate: Similar cyclohexyl ring but different substituents.

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid: Similar cyclohexyl ring but different functional groups.

Uniqueness

The uniqueness of (5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H26O5S

Molecular Weight

330.4 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16?/m1/s1

InChI Key

JYUPOLQFLIRYEQ-RCHBHZCUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2O[C@H](CS2)OC(=O)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C

Origin of Product

United States

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